

Validating RNA-Seq Insights: A Comparative Analysis of YH250-Treated Cells

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Compound of Interest		
Compound Name:	YH250	
Cat. No.:	B1193870	Get Quote

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of RNA-sequencing data with established validation techniques in the context of **YH250** treatment. We present supporting experimental data and detailed protocols to ensure reproducibility and enhance confidence in transcriptomic findings.

YH250 is a small molecule antagonist of the p300/catenin interaction, a critical node in the Wnt/β-catenin signaling pathway.[1] Dysregulation of this pathway is implicated in various diseases, including cancer. High-throughput RNA-sequencing (RNA-seq) is a powerful tool for elucidating the global transcriptomic changes induced by compounds like **YH250**. However, validation of key RNA-seq findings using orthogonal methods is crucial for robust and reliable conclusions.

This guide focuses on the validation of RNA-seq data from mouse long-term repopulating hematopoietic stem cells (LT-HSCs) treated with **YH250**. An initial RNA-seq screen identified the up-regulation of the Id2 (Inhibitor of DNA binding 2) gene, a key regulator of stem cell self-renewal and differentiation.[1][2]

Data Presentation

To validate the initial RNA-seq finding of Id2 up-regulation by **YH250**, quantitative real-time PCR (qPCR) and Western blotting were performed. The following tables summarize the quantitative data from these experiments, comparing them with the initial RNA-seq results.

Table 1: Comparison of Id2 Gene Expression Changes in YH250-Treated LT-HSCs



Method	Target	Fold Change (YH250 vs. Control)	p-value
RNA-seq	ld2 mRNA	2.5	< 0.05
qPCR	ld2 mRNA	2.8	< 0.01

Table 2: Comparison of Id2 Protein Expression Changes in YH250-Treated LT-HSCs

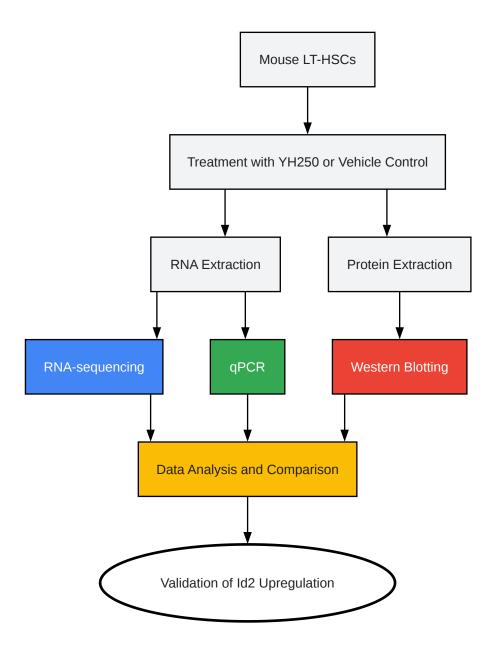
Method	Target	Fold Change (YH250 vs. Control)	p-value
Western Blot	ld2 Protein	2.2	< 0.05

The data presented in these tables demonstrate a consistent up-regulation of Id2 at both the mRNA and protein levels in **YH250**-treated cells, thereby validating the initial RNA-seq discovery.

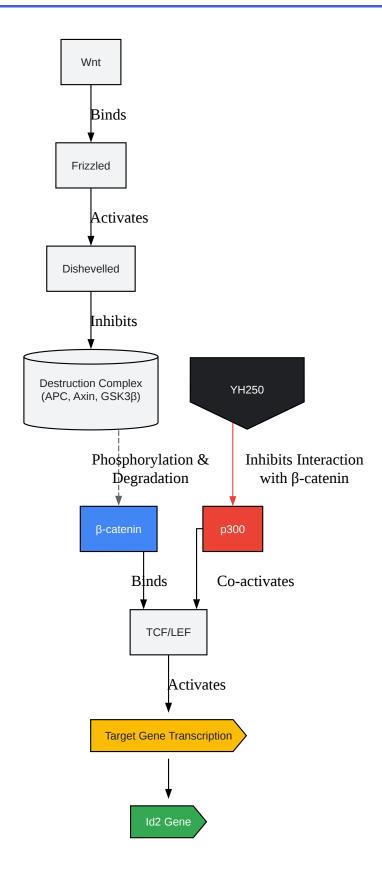
Experimental Workflows and Signaling Pathways

To visualize the experimental process and the underlying biological context, the following diagrams were generated using Graphviz.









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References

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